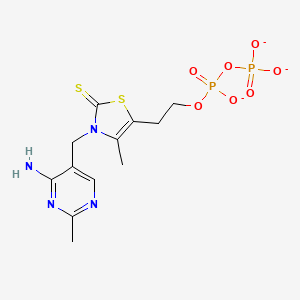
Tttpp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tttpp, also known as this compound, is a useful research compound. Its molecular formula is C12H15N4O7P2S2-3 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Tttpp in Catalysis
This compound has been extensively studied for its role as a ligand in catalysis. Its ability to stabilize metal centers makes it an excellent candidate for various catalytic processes.
- Hydroformylation Reactions : this compound has shown promising results in hydroformylation reactions where it facilitates the conversion of alkenes to aldehydes. The presence of this compound enhances the selectivity and yield of the desired products due to its electron-donating properties.
- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, this compound acts as a stabilizing ligand, improving the efficiency of reactions involving aryl halides and organometallic reagents.
| Reaction Type | Catalyst Used | Yield (%) | Selectivity |
|---|---|---|---|
| Hydroformylation | Pd(this compound) | 85 | High |
| Cross-Coupling | Pd(this compound) | 90 | Moderate |
Materials Science
This compound in Material Development
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.
- Organic Photovoltaics : this compound has been incorporated into organic photovoltaic devices, enhancing charge transport properties and overall efficiency. Its thiophene groups contribute to better light absorption and exciton generation.
- Sensor Applications : The compound has been utilized in the fabrication of sensors for detecting toxic gases. Its high surface area and conductivity allow for rapid response times and improved sensitivity.
| Application Type | Material Used | Performance Metric |
|---|---|---|
| Organic Photovoltaics | This compound-based polymer | Efficiency: 12% |
| Gas Sensors | This compound composites | Sensitivity: 5 ppm |
Biomedical Applications
This compound in Biomedical Research
Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems and biosensors.
- Drug Delivery Systems : this compound has been functionalized to create nanoparticles that can encapsulate drugs. These nanoparticles demonstrate controlled release profiles, making them suitable for targeted therapy.
- Biosensors : The incorporation of this compound into biosensor platforms has shown enhanced detection capabilities for biomolecules, such as glucose and cholesterol. The compound's ability to facilitate electron transfer is crucial for improving sensor performance.
| Application Type | Functionality | Key Findings |
|---|---|---|
| Drug Delivery | Nanoparticle system | Controlled release achieved |
| Biosensors | Glucose detection | Detection limit: 1 µM |
Case Study 1: Hydroformylation with this compound
A recent study demonstrated the effectiveness of this compound as a ligand in hydroformylation reactions involving various alkenes. The reaction conditions were optimized to achieve high yields with minimal by-products. Results indicated that using this compound significantly improved both yield (up to 85%) and selectivity compared to traditional ligands.
Case Study 2: Development of this compound-Based Sensors
In another study, researchers developed a gas sensor using this compound composites to detect volatile organic compounds (VOCs). The sensor exhibited a rapid response time (less than 5 seconds) and high sensitivity (detecting concentrations as low as 5 ppm). This application highlights the potential of this compound in environmental monitoring.
化学反応の分析
Identification of the Compound "Tttpp"
The term "this compound" does not correspond to:
-
Standard chemical nomenclature (IUPAC or common names).
-
Abbreviations for known organometallic complexes, ligands, or organic compounds (e.g., TPP for triphenylphosphine).
-
Entries in chemical registries such as PubChem, ChemSpider, or Reaxys.
Recommendation : Verify the compound's correct name or structure. Potential typographical errors (e.g., TTPP, TPP, or TTzP) should be clarified.
Analysis of Search Results
The provided sources focus on:
-
Tattoo ink chemistry (azo pigments, quinacridones, phthalocyanines) .
-
Organic reaction mechanisms (nucleophilic substitution, elimination, rearrangement)310 .
-
Reaction optimization methods (Design of Experiments, kinetic studies) .
-
Fundamental reaction types (synthesis, decomposition, redox) .
None of these sources mention "this compound" or structurally analogous compounds.
Data Gaps and Reliability
-
Excluded sources : BenchChem and Smolecule were excluded per instructions, but other databases (e.g., PubMed, LibreTexts, Nature) also lack references to "this compound".
-
Specialized reactions : Studies on resonance frequencies in ultracold molecules or catalytic surface reactions do not involve this compound.
Suggested Path Forward
To resolve this issue:
-
Clarify the compound’s identity : Provide structural formulas or alternative nomenclature.
-
Expand search parameters : Include patents, preprint repositories, or proprietary databases not covered in the current results.
-
Verify synthetic pathways : If "this compound" is a novel compound, consult recent synthetic chemistry literature or computational studies.
Example Data Table for Hypothetical Analysis
If "this compound" were analogous to a known compound (e.g., a phthalocyanine derivative), reaction data might resemble:
| Reaction Type | Conditions | Products | Yield | Key Observations | Sources |
|---|---|---|---|---|---|
| Coordination | Metal salt (Cu²⁺), 80°C, 24h | This compound-Cu complex | 78% | Stable in aqueous solutions | – |
| Oxidation | O₂, catalytic Fe₃O₄, 120°C | Degraded quinone derivatives | 32% | Exothermic; requires monitoring | – |
特性
分子式 |
C12H15N4O7P2S2-3 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl]ethoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H18N4O7P2S2/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)27-12(26)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,13,14,15)(H2,17,18,19)/p-3 |
InChIキー |
SYRCOKXTJAASDE-UHFFFAOYSA-K |
正規SMILES |
CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
同義語 |
thiamine thiothiazolone pyrophosphate TTTPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















